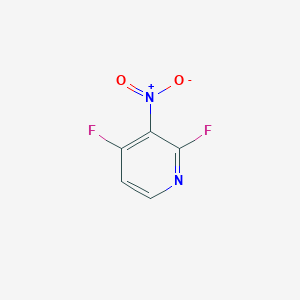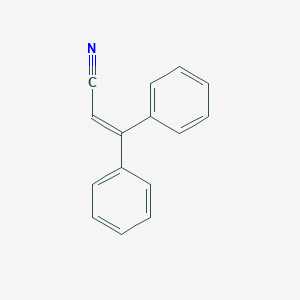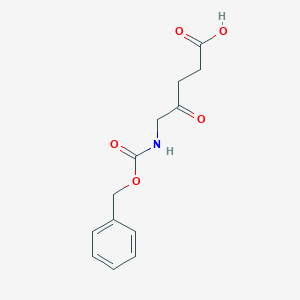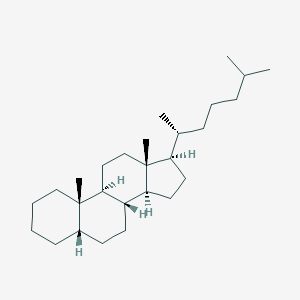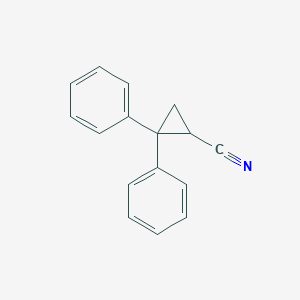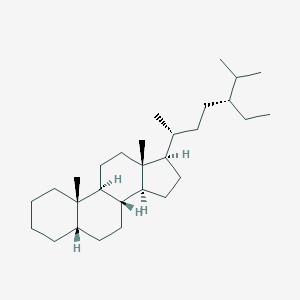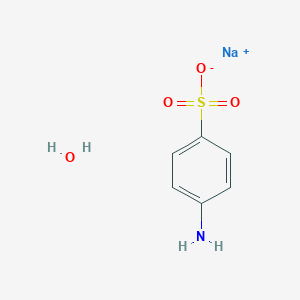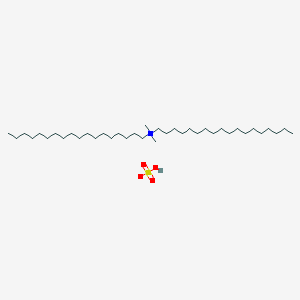
dimethyl(dioctadecyl)azanium;hydrogen sulfate
概要
説明
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is a quaternary ammonium compound. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in a variety of industrial and household applications. This compound is known for its excellent emulsifying, foaming, and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) can be synthesized through the quaternization of N,N-dimethyl-N-octadecylamine with octadecyl bromide, followed by the reaction with sulfuric acid to form the sulfate salt. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through filtration and recrystallization processes to obtain the final compound in high purity.
化学反応の分析
Types of Reactions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulfate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ion-exchange resins or salts like sodium chloride can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or lower oxidation state compounds.
Substitution: Formation of new quaternary ammonium salts with different anions.
科学的研究の応用
1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products for its emulsifying and foaming properties.
作用機序
The mechanism of action of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
類似化合物との比較
- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride
- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide
- 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, hydrogen eicosa-μ-oxopentadecaoxo
Comparison: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is unique due to its sulfate anion, which imparts different solubility and reactivity characteristics compared to its chloride and bromide counterparts. The sulfate form is often preferred in applications requiring higher solubility in water and enhanced antimicrobial activity.
特性
CAS番号 |
123312-54-9 |
|---|---|
分子式 |
C38H81NO4S |
分子量 |
648.1 g/mol |
IUPAC名 |
dimethyl(dioctadecyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C38H80N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-38H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
DYJCDOZDBMRUEB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-] |
| 123312-54-9 | |
ピクトグラム |
Irritant |
関連するCAS |
14357-21-2 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
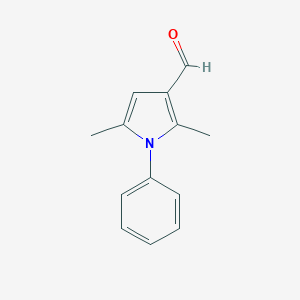
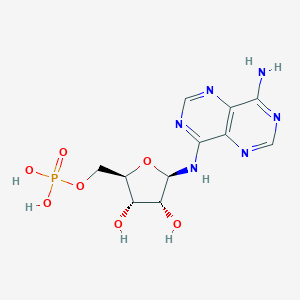
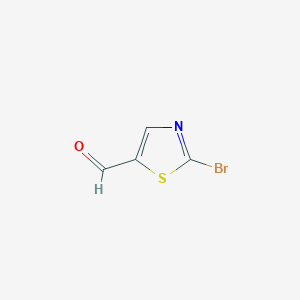
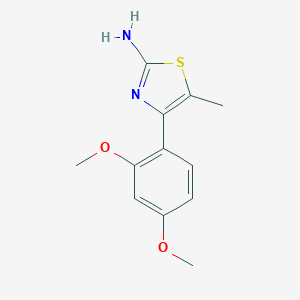
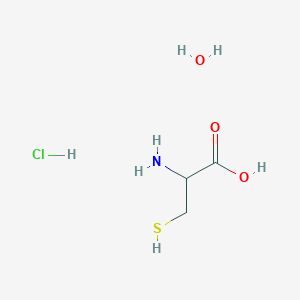
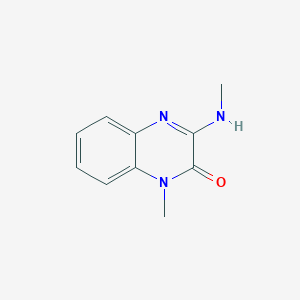
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
